1-(m-Tolyl)imidazole
Overview
Description
1-(m-Tolyl)imidazole is a chemical compound with the molecular formula C10H10N2. It has a molecular weight of 158.2 g/mol . This compound contains a total of 23 bonds; 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 imidazole .
Synthesis Analysis
Imidazole compounds, including 1-(m-Tolyl)imidazole, have been synthesized through various methods. One common method involves the reaction of glyoxal and formaldehyde in ammonia . Recent advances in the synthesis of imidazole compounds have focused on regiocontrolled synthesis of substituted imidazoles .
Molecular Structure Analysis
The molecular structure of 1-(m-Tolyl)imidazole includes an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The compound also contains a total of 23 bonds; 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 imidazole .
Chemical Reactions Analysis
Imidazole compounds, including 1-(m-Tolyl)imidazole, can undergo various chemical reactions. For instance, reactions between imidazole and OH radicals involve two kinds of reaction pathways: (1) Attack of hydroxyl radicals onto the C2, C4, and C5 positions. (2) Abstraction of hydrogen bonded to the C2, C4, and C5 atoms .
Physical And Chemical Properties Analysis
1-(m-Tolyl)imidazole has a boiling point of 145°C and a density of 1.1 g/cm3 . It is highly soluble in water and other polar solvents . All the energetic compounds are typical ionic liquids with glass transition temperatures from -77°C to -12°C and melting temperatures below 100°C .
Scientific Research Applications
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Pharmaceuticals and Medicinal Chemistry
- Imidazole and its derivatives are vital and universal heterocycles in medicinal chemistry . They exhibit a widespread spectrum of significant pharmacological or biological activities, and are widely researched and applied by pharmaceutical companies for drug discovery .
- The van Leusen reaction based on tosylmethylisocyanides (TosMICs) is one of the most appropriate strategies to synthetize imidazole-based medicinal molecules .
- Imidazole-containing compounds have been playing a central role in the treatment of numerous types of diseases, such as antibacterial, antifungal, anti-inflammatory, antiviral, anti-parasitic, anticancer, antihistaminic, and enzyme inhibition .
- Some imidazole-containing compounds display anticancer activity .
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Organic and Biomolecular Chemistry
- Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .
- The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
- This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
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Synthetic Chemistry and Industry
- Imidazole derivatives have remarkable versatility, finding applications in medicine, synthetic chemistry, and industry .
- They play a pivotal role in the synthesis of biologically active molecules .
- They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
- Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .
- There are several approaches for the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .
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- Imidazoles are utilized in a diverse range of applications, including the development of functional materials .
- The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
Safety And Hazards
1-(m-Tolyl)imidazole is classified as an irritant. It may cause severe skin burns and eye damage. It may also damage fertility or the unborn child . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and obtaining special instructions before use .
Future Directions
The research and development of imidazole- and benzimidazole-containing drugs, including 1-(m-Tolyl)imidazole, is an increasingly active and attractive topic of medicinal chemistry. An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .
properties
IUPAC Name |
1-(3-methylphenyl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-9-3-2-4-10(7-9)12-6-5-11-8-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONMFQGRYDVJRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334277 | |
Record name | 1-(m-Tolyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(m-Tolyl)imidazole | |
CAS RN |
25364-43-6 | |
Record name | 1-(m-Tolyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25364-43-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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